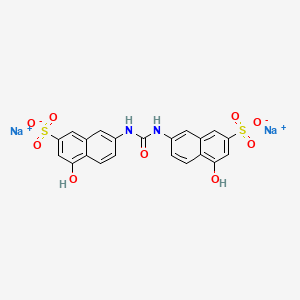

Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate)

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'AMI-1 peut être synthétisé par une série de réactions chimiques impliquant l'utilisation de réactifs et de conditions spécifiques. La synthèse implique généralement la réaction d'un précurseur approprié avec des agents méthylants dans des conditions contrôlées pour obtenir le produit souhaité. La voie de synthèse et les conditions de réaction exactes peuvent varier en fonction des exigences spécifiques et de la pureté souhaitée du produit final .

Méthodes de production industrielle

La production industrielle de l'AMI-1 implique la mise à l'échelle du processus de synthèse en laboratoire pour produire des quantités plus importantes du composé. Cela nécessite généralement l'optimisation des conditions de réaction, des méthodes de purification et des mesures de contrôle de la qualité pour garantir la cohérence et la pureté du produit final. Les méthodes de production industrielle peuvent également impliquer l'utilisation de technologies et d'équipements de pointe pour améliorer l'efficacité et le rendement .

Analyse Des Réactions Chimiques

Types de réactions

L'AMI-1 subit différents types de réactions chimiques, notamment :

Oxydation : L'AMI-1 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir l'AMI-1 en formes réduites.

Substitution : L'AMI-1 peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres groupes.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant l'AMI-1 comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions de réaction, telles que la température, la pression et le solvant, sont soigneusement contrôlées pour obtenir les résultats souhaités .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant l'AMI-1 dépendent du type spécifique de réaction et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent entraîner la formation de composés substitués .

Applications de recherche scientifique

L'AMI-1 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier l'inhibition des N-méthyltransférases d'arginine protéique et leur rôle dans divers processus biochimiques.

Biologie : Employé dans la recherche pour comprendre les fonctions biologiques des PRMT et leur implication dans les processus cellulaires.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les PRMT.

Mécanisme d'action

L'AMI-1 exerce ses effets en inhibant l'activité des N-méthyltransférases d'arginine protéique. Il y parvient en bloquant la liaison des substrats peptidiques au site actif des PRMT, empêchant ainsi la méthylation des résidus d'arginine sur les protéines cibles. Cette inhibition entraîne une réduction de la méthylation des histones et d'autres protéines, ce qui peut affecter divers processus cellulaires, notamment l'expression génique et la transduction du signal .

Applications De Recherche Scientifique

AMI-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of protein arginine N-methyltransferases and their role in various biochemical processes.

Biology: Employed in research to understand the biological functions of PRMTs and their involvement in cellular processes.

Industry: Utilized in the development of new drugs and therapeutic agents targeting PRMTs.

Mécanisme D'action

AMI-1 exerts its effects by inhibiting the activity of protein arginine N-methyltransferases. It achieves this by blocking the binding of peptide substrates to the active site of PRMTs, thereby preventing the methylation of arginine residues on target proteins. This inhibition leads to a reduction in the methylation of histones and other proteins, which can affect various cellular processes, including gene expression and signal transduction .

Comparaison Avec Des Composés Similaires

Composés similaires

AMI-5 : Un autre inhibiteur des PRMT avec des propriétés similaires mais une spécificité et une puissance différentes.

AMI-6 : Un composé avec un mécanisme d'action similaire mais une structure chimique et une spécificité cible distinctes.

Unicité de l'AMI-1

L'AMI-1 est unique en raison de sa haute sélectivité et de sa puissance en tant qu'inhibiteur des PRMT. Il a été démontré qu'il inhibe efficacement PRMT1 et PRMT5, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles. Sa capacité à pénétrer les cellules et à inhiber de manière réversible l'activité des PRMT améliore encore son utilité dans diverses études scientifiques .

Activité Biologique

Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate), commonly referred to as AMI-1, is a synthetic compound with the molecular formula and a molecular weight of 548.45 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology.

- CAS Number : 20324-87-2

- Synonyms : 7,7'-(Carbonyldiimino)bis(4-hydroxy-2-naphthalenesulfonic acid) disodium salt

- Molecular Structure : The compound features a naphthalene backbone with hydroxyl and sulfonate functional groups, contributing to its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C21H14N2Na2O9S2 |

| Molecular Weight | 548.45 g/mol |

| Appearance | Typically a colored solid |

| Solubility | Soluble in water |

Research indicates that Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate) exhibits various biological activities, primarily through its interactions with biological macromolecules. The compound's structure allows it to function as a chelating agent, potentially binding metal ions which can influence enzymatic reactions.

Antioxidant Properties

Studies have demonstrated that this compound possesses significant antioxidant activity. It can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases characterized by oxidative damage, such as cancer and neurodegenerative disorders.

Antimicrobial Activity

Preliminary research suggests that AMI-1 exhibits antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi has been noted in several studies, indicating potential applications in pharmaceuticals and agriculture.

Case Studies

- Antioxidant Efficacy : In a study published in the Journal of Medicinal Chemistry, AMI-1 was tested for its ability to inhibit lipid peroxidation in rat liver microsomes. Results showed a significant reduction in malondialdehyde levels, indicating effective antioxidant activity.

- Antimicrobial Testing : A recent study evaluated the antimicrobial effects of AMI-1 against Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, suggesting strong antimicrobial potential.

- Cell Viability Assays : In vitro studies using human cell lines indicated that AMI-1 did not exhibit cytotoxicity at concentrations up to 100 µM, making it a candidate for further therapeutic exploration without significant adverse effects on cell viability.

Table 2: Biological Activity Summary

| Activity Type | Observations |

|---|---|

| Antioxidant | Significant reduction in oxidative markers |

| Antimicrobial | MIC of 32 µg/mL against E. coli and S. aureus |

| Cytotoxicity | Non-toxic at concentrations up to 100 µM |

Propriétés

IUPAC Name |

disodium;4-hydroxy-7-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O9S2.2Na/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32;;/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUNHKKCIGVIDI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2Na2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80889678 | |

| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20324-87-2 | |

| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis(4-hydroxy-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020324872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.